molecular formula C18H26N4O2 B6696381 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide

Cat. No.: B6696381
M. Wt: 330.4 g/mol
InChI Key: GCDHWGFPBAOUKV-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide is a synthetic compound that features a benzimidazole moiety linked to a pyrrolidine ring via a propyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole ring is known for its biological activity, while the pyrrolidine ring can enhance the compound’s solubility and bioavailability.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-13(23)12-14-6-5-11-22(14)18(24)19-10-4-9-17-20-15-7-2-3-8-16(15)21-17/h2-3,7-8,13-14,23H,4-6,9-12H2,1H3,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDHWGFPBAOUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCN1C(=O)NCCCC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with a suitable halide, such as 3-bromopropylamine, to introduce the propyl chain.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from a suitable amine and reacting it with an epoxide to introduce the hydroxypropyl group.

    Coupling: Finally, the benzimidazole derivative and the pyrrolidine derivative are coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH₄ (sodium borohydride).

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Introduction of various functional groups onto the benzimidazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide can be used as a ligand in coordination chemistry due to the presence of nitrogen atoms that can coordinate with metal ions.

Biology

In biological research, this compound can be explored for its potential as an enzyme inhibitor or receptor modulator, given the known biological activity of benzimidazole derivatives.

Medicine

Medicinally, this compound could be investigated for its potential as an antiviral, anticancer, or antimicrobial agent. Benzimidazole derivatives have shown activity against a variety of pathogens, and the addition of the pyrrolidine ring may enhance these properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzimidazole ring can interact with nucleic acids or proteins, while the pyrrolidine ring can enhance solubility and bioavailability, facilitating better interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
  • N-(1H-benzimidazol-2-yl)ethyl-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the hydroxypropyl group on the pyrrolidine ring, which can influence its solubility and interaction with biological targets. The propyl chain length also affects the compound’s flexibility and ability to fit into enzyme active sites or receptor binding pockets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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